

# comparative analysis of 18:1 Ethylene Glycol and polysarcosine linkers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | 18:1 Ethylene Glycol |           |  |  |  |
| Cat. No.:            | B140455              | Get Quote |  |  |  |

A Comparative Analysis of Polysarcosine and Poly(ethylene glycol) Linkers in Bioconjugation

In the realm of advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role. The properties of this linker can significantly influence the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides a detailed comparative analysis of two prominent hydrophilic linkers: polysarcosine (pSar) and poly(ethylene glycol) (PEG). For the purpose of this guide, "18:1 Ethylene Glycol" is interpreted as a PEG-based linker, a widely used polymer in bioconjugation.

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these linkers, supported by experimental data and detailed methodologies.

### Introduction to the Linkers

Poly(ethylene glycol) (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[1] It has long been the gold standard in bioconjugation, valued for its ability to increase the solubility and circulation half-life of therapeutic molecules while reducing immunogenicity.[1][2] This process, known as PEGylation, has been successfully applied to numerous approved therapeutic proteins and nanoparticles.[1][3]

Polysarcosine (pSar), a polypeptoid, is the polymer of N-methylated glycine, an endogenous amino acid. It has emerged as a promising alternative to PEG, exhibiting many of the same



beneficial properties, such as high hydrophilicity and a "stealth" effect that shields conjugates from the immune system. Proponents of pSar highlight its potential for improved biocompatibility, biodegradability, and reduced immunogenicity compared to PEG.

## **Comparative Performance Data**

The following tables summarize quantitative data from studies directly comparing the performance of pSar- and PEG-based linkers in the context of antibody-drug conjugates and other bioconjugates.

## Table 1: Physicochemical and Pharmacokinetic Properties of ADCs



| Parameter                                     | ADC-pSar                            | ADC-PEG                                             | Key Findings                                                                                                 | Reference |
|-----------------------------------------------|-------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Drug-to-Antibody<br>Ratio (DAR)               | Homogeneous<br>DAR of 8<br>achieved | Often limited to<br>DAR 3-4 to avoid<br>aggregation | pSar's hydrophilicity allows for higher drug loading without compromising physicochemical properties.        |           |
| Hydrophobicity                                | Significantly reduced               | Moderate<br>reduction                               | pSar acts as an efficient hydrophobicity masking entity, more so than PEG at equal lengths.                  |           |
| Clearance Rate<br>(mL/day/kg) in<br>SCID Mice | 15.8 (for ADC-<br>PSAR12)           | 37.6 (for ADC<br>without pSar)                      | The clearance rate of pSar-ADCs decreases as the number of pSar units increases, plateauing around 12 units. | _         |
| Circulation Half-<br>Life                     | Comparable to<br>PEG-conjugates     | Improved over<br>unconjugated<br>protein            | Both pSar and PEG significantly prolong the circulation half- life of conjugated proteins.                   |           |

**Table 2: In Vivo Antitumor Efficacy** 



| Model                                         | ADC-pSar                               | ADC-PEG                                   | Outcome                                                                                     | Reference |
|-----------------------------------------------|----------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| SCID/BT-474<br>Breast Cancer<br>Model         | Complete<br>remission at 3<br>mg/kg    | Less potent than<br>ADC-pSar12            | At equal lengths, pSar more efficiently improves ADC antitumor activity compared to PEG.    |           |
| NCI-N87 Gastric<br>Cancer<br>Xenograft Model  | Outperformed<br>DS-8201a at 1<br>mg/kg | Not directly<br>compared in this<br>study | High drug-load<br>pSar-ADC (Tra-<br>Exa-PSAR10)<br>showed potent<br>anti-tumor<br>activity. | _         |
| Tumor Growth<br>Inhibition (IFN<br>Conjugate) | Significantly<br>more potent           | Less potent than<br>pSar-IFN              | pSar-IFN demonstrated superior in vivo antitumor efficacy over PEG-IFN.                     | _         |

**Table 3: Immunogenicity** 



| Conjugate       | Anti-Conjugate<br>Antibody<br>Response           | Key Observation                                                                                           | Reference |
|-----------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| pSar-Interferon | Considerably less<br>anti-IFN antibodies         | pSar conjugation<br>elicits a weaker<br>immune response<br>compared to<br>PEGylation.                     |           |
| PEG-Interferon  | Higher levels of anti-<br>IFN antibodies         | PEG can sometimes induce an antibody response, leading to accelerated blood clearance (ABC).              |           |
| pSar-Liposomes  | No observed ABC phenomenon                       | pSar-modified<br>liposomes did not<br>elicit the IgM response<br>that leads to ABC with<br>PEG-liposomes. |           |
| PEG-Liposomes   | Accelerated Blood<br>Clearance (ABC)<br>observed | Anti-PEG IgM production after the first dose leads to rapid clearance of the second dose.                 |           |

## **Visualizing the Concepts**

The following diagrams illustrate key workflows and concepts in the comparison of pSar and PEG linkers.





#### Click to download full resolution via product page

A generalized workflow for the creation and evaluation of bioconjugates.





Click to download full resolution via product page

Hydrophilic linkers like pSar shield hydrophobic payloads from the aqueous environment.





Click to download full resolution via product page

Logical relationships of the advantages and disadvantages of pSar and PEG linkers.

### **Experimental Protocols**

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key experiments cited in the evaluation of pSar and PEG linkers.

## Protocol 1: Synthesis of a Polysarcosine-based Drug-Linker

This protocol is a generalized representation based on the synthesis of monodisperse polysarcosine compounds for ADCs.

Objective: To synthesize a monodisperse, side-functionalized polysarcosine oligomer for subsequent conjugation to a cytotoxic payload and an antibody.

#### Materials:

- · 2-chlorotrityl chloride resin
- Fmoc-protected sarcosine monomers and dipeptoids
- Coupling agents (e.g., COMU, HBTU)



- Bases (e.g., DIPEA)
- Deprotection reagents (e.g., piperidine in DMF)
- Functionalization agents (e.g., for azide group incorporation)
- Cleavage cocktail (e.g., TFA in DCM)
- Solvents: DMF, DCM

#### Methodology:

- Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. React the resin with the first Fmoc-protected sarcosine monomer in the presence of DIPEA.
- Chain Elongation: Perform iterative cycles of Fmoc deprotection (using piperidine in DMF)
  and coupling of the next sarcosine monomer or dipeptoid unit (using COMU/DIPEA in DMF).
  The use of dipeptoid units can help avoid side reactions.
- Side-Chain Functionalization: At the desired position, incorporate a sarcosine monomer bearing a functional group (e.g., an azide) for later payload attachment via click chemistry.
- N-Terminal Modification: After the final sarcosine unit is added, cap the N-terminus with a
  reactive moiety for antibody conjugation, such as a maleimide group. This is typically done
  by reacting the terminal amine with a suitable precursor like 4-maleimidophenylacetic acid.
- Cleavage and Purification: Cleave the completed polysarcosine linker from the solid support using a TFA-based cocktail. Purify the crude product using reverse-phase HPLC to obtain the monodisperse linker.

## Protocol 2: Hydrophobic Interaction Chromatography (HIC) of ADCs

This protocol is adapted from methodologies used to characterize the hydrophobicity of ADCs.

Objective: To assess the overall hydrophobicity of ADCs and determine the drug-to-antibody ratio (DAR).



#### Materials:

- HIC column (e.g., Butyl-NPR)
- Buffer A: Sodium phosphate buffer with sodium sulfate
- Buffer B: Sodium phosphate buffer (without sodium sulfate)
- HPLC system with a UV detector
- ADC samples (e.g., ADC-pSar, ADC-PEG)

#### Methodology:

- Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) in Buffer A.
- · Chromatography:
  - Equilibrate the HIC column with 100% Buffer A.
  - Inject the ADC sample onto the column.
  - Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over a defined time period (e.g., 30 minutes). More hydrophobic species will elute later (at lower salt concentrations).
- Data Analysis: Monitor the elution profile at 280 nm. The retention time of the ADC peaks
  corresponds to their relative hydrophobicity. Different DAR species will resolve into distinct
  peaks, allowing for the calculation of the average DAR and assessment of the conjugate's
  homogeneity.

## **Protocol 3: In Vivo Antitumor Efficacy Study**

This protocol is a representative example of a xenograft mouse model used to compare the efficacy of different ADCs.



Objective: To evaluate and compare the antitumor activity of pSar- and PEG-linked ADCs in a tumor-bearing mouse model.

#### Materials:

- Immunodeficient mice (e.g., SCID or BALB/c nude)
- Tumor cell line (e.g., BT-474 human breast carcinoma)
- Test articles: ADC-pSar, ADC-PEG, vehicle control (e.g., PBS)
- · Calipers for tumor measurement

#### Methodology:

- Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-150 mm<sup>3</sup>). Randomize the mice into treatment groups (e.g., n=8 per group).
- Dosing: Administer a single intravenous dose of the test articles (e.g., 3 mg/kg) to the respective groups.
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Efficacy is determined by comparing the tumor growth inhibition between the different treatment groups.

## Conclusion

The choice of linker is a critical decision in the design of bioconjugates. While PEG has a long and successful history, the data suggests that polysarcosine presents a compelling alternative with distinct advantages. Polysarcosine's superior ability to mask the hydrophobicity of payloads allows for the creation of highly-loaded ADCs with favorable pharmacokinetic profiles



and potent antitumor activity. Furthermore, its reduced immunogenicity may offer a solution to the challenges posed by anti-PEG antibodies.

As the field of drug delivery continues to evolve, polysarcosine-based linkers are poised to become an increasingly important tool for developing next-generation therapeutics with an improved therapeutic index. Researchers and drug developers should consider the specific requirements of their conjugate and the growing body of evidence supporting pSar as a viable and potentially superior alternative to traditional PEG linkers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creativepegworks.com [creativepegworks.com]
- 2. pubs.universci.com [pubs.universci.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [comparative analysis of 18:1 Ethylene Glycol and polysarcosine linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140455#comparative-analysis-of-18-1-ethyleneglycol-and-polysarcosine-linkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com